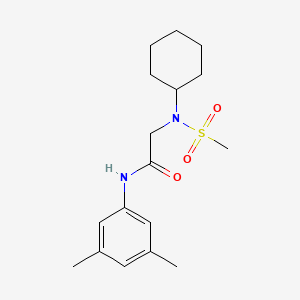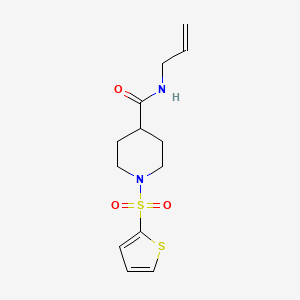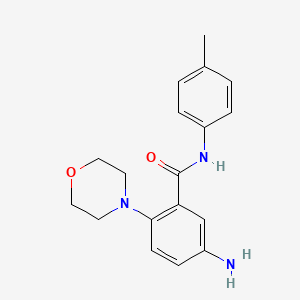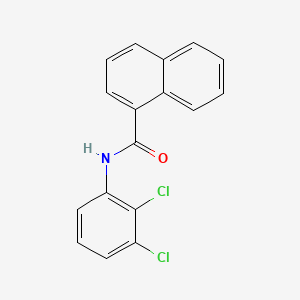
N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 057148B, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of glycine receptor antagonists and has shown potential in treating various neurological disorders.
Aplicaciones Científicas De Investigación
N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, chronic pain, and anxiety. It has been shown to have a high affinity for glycine receptors, which are involved in the modulation of inhibitory neurotransmission in the central nervous system. Furthermore, N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B has been found to be highly selective for the alpha3 subtype of glycine receptors, which are predominantly expressed in the spinal cord and brainstem.
Mecanismo De Acción
The mechanism of action of N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B involves the inhibition of glycine receptors, which leads to the modulation of inhibitory neurotransmission in the central nervous system. Specifically, N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B binds to the alpha3 subtype of glycine receptors, which are involved in the regulation of pain, anxiety, and motor function. By blocking these receptors, N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B has the potential to alleviate symptoms associated with various neurological disorders.
Biochemical and Physiological Effects
N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B has been shown to have significant biochemical and physiological effects in preclinical studies. It has been found to reduce pain and anxiety in animal models, as well as improve motor function in mice with spinal cord injury. Furthermore, N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B has been shown to have a low potential for toxicity, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B for lab experiments is its high selectivity for the alpha3 subtype of glycine receptors. This allows for more precise targeting of specific neurological pathways and reduces the potential for off-target effects. However, one limitation of N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the development of N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B. One potential application is in the treatment of chronic pain, where it has shown promising results in preclinical studies. Additionally, N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B may have potential in the treatment of anxiety disorders, as it has been shown to reduce anxiety in animal models. Further research is needed to determine the safety and efficacy of N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B in humans, as well as to explore its potential in other neurological disorders.
Métodos De Síntesis
The synthesis of N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B involves several steps, including the formation of the cyclohexylamine intermediate, followed by the addition of the 3,5-dimethylphenyl group, and finally, the introduction of the methylsulfonyl group. The process yields a white crystalline solid with a purity of over 99%.
Propiedades
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13-9-14(2)11-15(10-13)18-17(20)12-19(23(3,21)22)16-7-5-4-6-8-16/h9-11,16H,4-8,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYUAKFNGDUCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-biphenylylacetyl)amino]benzamide](/img/structure/B5794810.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5794812.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5794816.png)
![4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5794822.png)


![N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)

![2-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794871.png)

